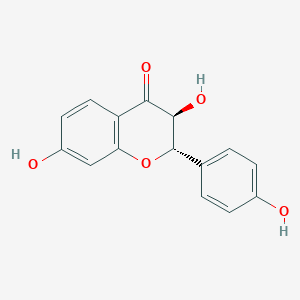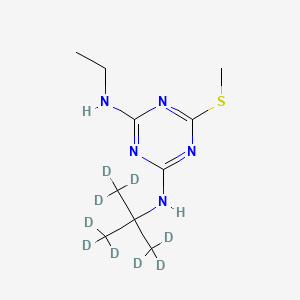
Terbutryn-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbutryn-d9 is a deuterated form of Terbutryn, a triazine herbicide widely used for controlling grasses and broad-leaved weeds. The deuterated version, this compound, is often used in scientific research to study the environmental fate and behavior of Terbutryn due to its stability and distinguishable isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the Terbutryn molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its isotopic purity.
化学反応の分析
Types of Reactions
Terbutryn-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Terbutryn-d9 is used extensively in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of Terbutryn.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Terbutryn in environmental samples.
Toxicology: Helps in studying the toxicological effects and metabolic pathways of Terbutryn in biological systems.
Agricultural Research: Used to investigate the efficacy and environmental impact of herbicides.
作用機序
Terbutryn-d9, like Terbutryn, inhibits photosynthesis by blocking the photosystem II complex in plants. This disruption prevents the electron transport chain from functioning properly, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
類似化合物との比較
Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different environmental behavior.
Simazine: Used for similar purposes but has a different degradation pathway.
Propazine: Shares structural similarities but differs in its environmental persistence.
Uniqueness of Terbutryn-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations compared to non-deuterated compounds.
特性
分子式 |
C10H19N5S |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChIキー |
IROINLKCQGIITA-WVZRYRIDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |
正規SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
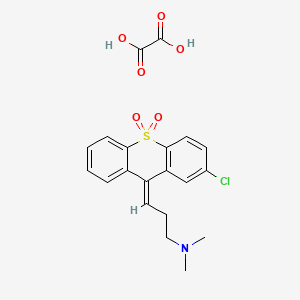
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
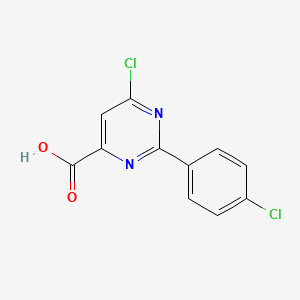
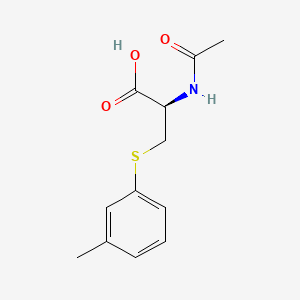
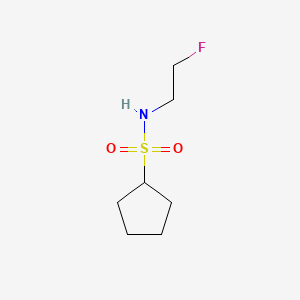

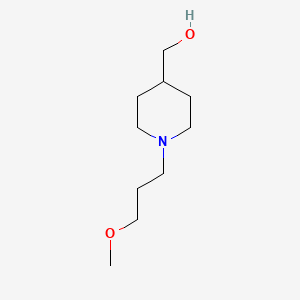
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
